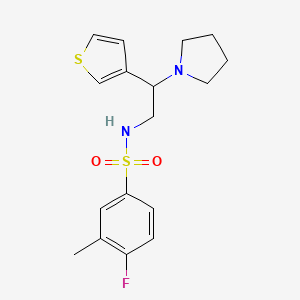

4-fluoro-3-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-3-methyl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O2S2/c1-13-10-15(4-5-16(13)18)24(21,22)19-11-17(14-6-9-23-12-14)20-7-2-3-8-20/h4-6,9-10,12,17,19H,2-3,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSUJBFLWJNDMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthetic Routes: : The synthesis typically involves multi-step processes starting from readily available starting materials

Reaction Conditions: : These reactions often require stringent conditions, including the use of catalysts such as palladium, specific temperature controls, and sometimes the application of protective groups to avoid side reactions.

Industrial Production Methods

Scalability: : Industrial production may involve continuous flow processes to ensure high yield and purity. These methods often employ automated systems for precise control of reaction parameters.

Reagents and Solvents: : Commonly used reagents include sulfonyl chlorides and secondary amines, while solvents might range from dimethylformamide to toluene.

Chemical Reactions Analysis

Types of Reactions: : This compound is capable of undergoing various chemical transformations, including:

Oxidation: : Conversion to sulfoxides or sulfones.

Reduction: : Reduction of the nitro group if present in derivatives.

Substitution: : Nucleophilic substitution on the benzene ring or at the sulfonamide nitrogen.

Common Reagents and Conditions: : For oxidation, reagents like m-chloroperoxybenzoic acid (mCPBA) are common. Reduction might involve hydrogenation catalysts like palladium on carbon. Substitution reactions often use bases like sodium hydride or potassium carbonate.

Major Products: : The products vary based on the reaction but can include hydroxylated, sulfinylated, or alkylated derivatives, each with distinct properties and applications.

Scientific Research Applications

Chemistry

Catalysis: : Potential use as a ligand in transition metal catalyzed reactions due to the presence of the sulfonamide group.

Analytical Chemistry: : Used as a standard for developing analytical techniques such as chromatography or mass spectrometry.

Biology and Medicine

Pharmaceuticals: : Investigation into its potential as a therapeutic agent, given its structural similarities to known biologically active sulfonamides.

Biochemical Studies: : Utilized in studies of enzyme inhibition, particularly those enzymes involved in sulfur metabolism.

Industry

Materials Science: : Application in the development of advanced materials with specific electronic or photophysical properties due to its aromatic and heterocyclic components.

Mechanism of Action

The exact mechanism by which 4-fluoro-3-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide exerts its effects can be multifaceted, involving:

Molecular Targets: : Sulfonamide moiety interacts with sulfur-containing enzymes or proteins.

Pathways Involved: : Potential to inhibit specific metabolic pathways, impacting cellular processes or pathogenic organisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide Linkers and Heterocycles

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

Heterocyclic Modifications: The thiophene in the target compound vs. benzothiazole in compound 10a alters electronic properties and lipophilicity. Thiophene’s smaller size may improve membrane permeability, while benzothiazole’s aromaticity could enhance π-π stacking in target binding. Pyrrolidine (target) vs.

Substituent Effects :

- The 4-fluoro-3-methyl substituents on the benzene ring (target) vs. chloro or trifluoromethyl groups (e.g., ) influence steric bulk and electron-withdrawing effects. Fluorine’s electronegativity may enhance metabolic stability compared to chlorine .

Sulfonamide Linker Variations :

Pharmacological and Physicochemical Data

Table 2: Physicochemical Properties

Notes:

- The target compound’s pyrrolidine-thiophene combination likely increases LogP compared to purely aromatic analogs (e.g., ), suggesting improved lipid membrane penetration.

Biological Activity

4-Fluoro-3-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C15H18FNO2S

- Molecular Weight : 303.37 g/mol

Antitumor Activity

Recent studies have shown that sulfonamide derivatives exhibit significant antitumor properties. For instance, compounds with structural similarities to this compound have demonstrated cytotoxic effects against various cancer cell lines, including:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.76 | MCF-7 |

| Compound B | 1.47 | A549 |

| Compound C | 0.12 | A375 |

These values suggest that modifications in the chemical structure can significantly enhance biological activity.

Neuropharmacological Effects

The pyrrolidine and thiophene moieties in the compound may contribute to neuropharmacological effects. Similar compounds have been shown to affect dopamine and serotonin receptors, indicating potential applications in treating neurological disorders.

Case Studies

-

Study on Anticancer Activity :

A study published in the Journal of Medicinal Chemistry evaluated a series of benzenesulfonamide derivatives, revealing that modifications at the nitrogen atom significantly influenced their anticancer activity. The study found that introducing a pyrrolidine ring increased efficacy against breast cancer cell lines (IC50 = 0.65 µM) . -

Neurotransmitter Interaction :

Another investigation into sulfonamide derivatives indicated that compounds with similar structures could act as serotonin reuptake inhibitors, suggesting potential applications in treating depression and anxiety disorders .

Q & A

Basic: What are common synthetic routes for 4-fluoro-3-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions:

- Thiophene Intermediate Preparation : Thiophene derivatives are functionalized via halogenation or cross-coupling (e.g., Suzuki-Miyaura) to introduce reactive sites for subsequent steps .

- Sulfonamide Formation : Coupling the thiophene intermediate with a pyrrolidine-containing amine via nucleophilic substitution or reductive amination, followed by sulfonylation using benzenesulfonyl chloride derivatives .

- Fluorination : Introduction of the fluorine substituent via electrophilic aromatic substitution or halogen exchange under controlled conditions .

Key reagents include palladium catalysts (e.g., Pd(PPh₃)₄), trifluoromethylating agents (e.g., TMS-CF₃), and sulfonyl chlorides. Reaction conditions often require anhydrous solvents (THF, DMF) and inert atmospheres .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, catalyst loading, solvent polarity) and identify critical parameters .

- Computational Reaction Path Analysis : Tools like density functional theory (DFT) predict transition states and intermediates, guiding solvent selection and catalyst design .

- In Situ Monitoring : Techniques like FTIR or HPLC track reaction progress to minimize side products (e.g., sulfone overoxidation) .

Example: A Plackett-Burman design reduced side reactions in sulfonamide coupling by identifying optimal stoichiometry (1:1.2 amine:sulfonyl chloride) and temperature (0–5°C) .

Basic: What analytical techniques are critical for structural confirmation?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., fluorine position at C4) and pyrrolidine-thiophene connectivity. ¹⁹F NMR quantifies fluorinated impurities .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₂₂FN₂O₂S₂) and detects sulfonic acid byproducts .

- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrrolidine-ethyl-thiophene moiety .

Advanced: How can contradictions in spectroscopic data (e.g., unexpected NOE correlations) be resolved?

- 2D NMR Techniques : ROESY or NOESY maps spatial interactions between the pyrrolidine and thiophene groups, distinguishing regioisomers .

- Dynamic NMR (DNMR) : Assesses rotational barriers in the sulfonamide group to explain split signals in ¹H NMR .

- DFT Simulations : Predict chemical shifts and coupling constants to validate experimental data .

Basic: What biological targets are associated with this compound?

The compound’s sulfonamide and thiophene motifs suggest activity against:

- Carbonic Anhydrases : Fluorine enhances binding to Zn²⁺ in active sites .

- GPCRs : Pyrrolidine mimics endogenous amine ligands (e.g., serotonin receptors) .

- Kinases : Thiophene acts as a hinge-binding motif in ATP-binding pockets .

Preliminary assays (e.g., fluorescence polarization) screen inhibitory activity .

Advanced: How can structure-activity relationships (SAR) be systematically explored?

- Molecular Docking : Simulate binding poses with AutoDock Vina to prioritize substituent modifications (e.g., methyl vs. trifluoromethyl groups) .

- Analog Synthesis : Replace pyrrolidine with piperidine or morpholine to assess steric/electronic effects on target affinity .

- Free-Wilson Analysis : Quantify contributions of individual substituents (e.g., fluorine’s electronegativity vs. thiophene’s π-stacking) to activity .

Basic: How are stability and solubility profiles determined?

- HPLC Stability Studies : Monitor degradation under stress conditions (pH 1–13, 40–80°C) to identify hydrolysis-prone sites (e.g., sulfonamide bond) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability during storage .

- Solubility Screening : Use shake-flask methods with biorelevant media (FaSSIF/FeSSIF) to guide formulation .

Advanced: What computational methods predict solubility and bioavailability?

- COSMO-RS : Predicts solubility in lipid membranes using quantum chemical solvent descriptors .

- Molecular Dynamics (MD) : Simulate diffusion coefficients in intestinal mucus to estimate oral absorption .

- ADMET Predictors : Tools like ADMETlab2.0 estimate LogP (2.1–2.5) and P-glycoprotein efflux risks .

Advanced: How can contradictory bioactivity data (e.g., varying IC₅₀ across assays) be reconciled?

- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based) with cellular proliferation (MTT) to rule out assay-specific artifacts .

- Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .

- Metabolite Profiling : LC-MS identifies active metabolites that may contribute to off-target effects .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.